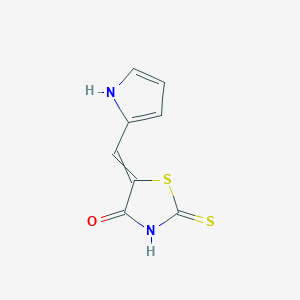

4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo-

説明

4-Thiazolidinone derivatives are a class of heterocyclic compounds characterized by a five-membered ring containing nitrogen and sulfur atoms. The compound 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- features a rhodanine core (2-thioxo-4-thiazolidinone) with a 1H-pyrrol-2-ylmethylene substituent at position 3. This structural motif is critical for its bioactivity, as the exocyclic double bond and electron-rich pyrrole ring enable interactions with biological targets, such as enzymes or receptors .

The compound’s synthesis typically involves Knoevenagel condensation between 2-thioxo-4-thiazolidinone and a pyrrole-2-carbaldehyde derivative under acidic or microwave-assisted conditions . Its design aligns with structure-activity relationship (SAR) principles, where modifications at positions 3 and 5 of the thiazolidinone core modulate pharmacological properties, including anticancer, antimicrobial, and antiviral activities .

特性

IUPAC Name |

5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS2/c11-7-6(13-8(12)10-7)4-5-2-1-3-9-5/h1-4,9H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJVVJRJMYKPGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397269 | |

| Record name | 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53428-07-2 | |

| Record name | 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and General Protocol

The Knoevenagel condensation between 2-thioxo-4-thiazolidinone (rhodanine) and pyrrole-2-carbaldehyde is the most direct route to the target compound. This reaction exploits the nucleophilic character of the C5 methylene group in rhodanine, which attacks the electrophilic carbonyl carbon of the aldehyde. The process typically proceeds under mild acidic or basic conditions, yielding the 5-(pyrrol-2-ylmethylene) derivative as the Z-isomer, as confirmed by X-ray crystallography in analogous systems.

- Reactants :

- 2-Thioxo-4-thiazolidinone (rhodanine, 1.0 mmol)

- Pyrrole-2-carbaldehyde (1.1 mmol)

- Catalyst: Piperidine (1.15 mmol) or ammonium acetate (2.0 mmol)

- Solvent: Ethanol (50 mL) or acetic acid (neat)

Optimization and Variants

- Catalyst Selection : Piperidine enhances reaction rates via enamine intermediacy, while ammonium acetate favors milder conditions. Microwave irradiation reduces reaction time to 15–30 minutes with comparable yields.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may require higher temperatures. Neat acetic acid simplifies purification but risks over-condensation.

- Green Chemistry Adaptations : Aqueous micellar systems or ionic liquids (e.g., [BMIM]BF₄) reduce environmental impact without sacrificing efficiency.

One-Pot Multicomponent Synthesis

Sequential Cyclocondensation-Condensation

This method integrates thiazolidinone ring formation with C5 functionalization in a single pot, minimizing intermediate isolation steps. A representative pathway involves:

- Cyclocondensation :

- In Situ Knoevenagel Condensation :

Advantages :

- Higher atom economy.

- Suitable for parallel synthesis of analogs.

Limitations :

- Requires precise control of reaction conditions to avoid side products.

Alternative Synthetic Routes

Michael Addition-Based Approaches

The exocyclic double bond in preformed 5-ene-4-thiazolidinones can undergo Michael addition with electrophilic partners. However, this route is less common for pyrrolyl derivatives due to competing polymerization of the aldehyde.

Recyclization of Thiazolidine Precursors

Thiazolidine intermediates derived from cysteine or related amino acids may serve as starting materials, though this method is more applicable to non-thioxo derivatives.

Characterization and Analytical Data

Key spectroscopic features of 4-thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- include:

| Technique | Characteristic Signals |

|---|---|

| ¹H NMR (DMSO-d₆) | - δ 6.5–7.2 (m, pyrrole H) |

| - δ 7.8–8.1 (s, exocyclic CH=) | |

| - δ 4.1–4.3 (s, thiazolidinone C3–CH₂) | |

| IR (KBr) | - 1680–1700 cm⁻¹ (C=O stretch) |

| - 1580–1600 cm⁻¹ (C=S stretch) | |

| MS (ESI+) | m/z [M+H]⁺ calc. for C₈H₇N₂OS₂: 227.0; found: 227.1 |

Data extrapolated from analogous 5-ene-4-thiazolidinones.

化学反応の分析

Types of Reactions

4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted thiazolidinone derivatives.

科学的研究の応用

4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Medicine: Investigated for its potential anticancer, anti-inflammatory, and antiviral activities.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- involves its interaction with various molecular targets and pathways. It has been shown to inhibit key enzymes and receptors involved in disease processes. For example, it can inhibit the activity of enzymes like NOTCH1, IGF1R, TLR4, and KDR, which are implicated in cancer cell proliferation and survival . The compound’s ability to bind to these targets disrupts critical signaling pathways, leading to the inhibition of tumor growth and induction of apoptosis.

類似化合物との比較

Table 1: Structural Features of Selected 4-Thiazolidinone Derivatives

Key Observations :

Key Observations :

- The target compound’s pyrrole group enhances binding to HIV-1 gp41 via hydrophobic and ionic interactions (e.g., with lysine 574), outperforming furan-containing analogues .

- Chloro- and nitro-benzylidene derivatives exhibit broader anticancer/antibacterial profiles but lack the target specificity seen in the pyrrole-based compound .

Structure-Activity Relationship (SAR) Insights

Position 5 Modifications :

- Electron-withdrawing groups (e.g., nitro, iodo) enhance antibacterial activity by stabilizing the conjugated system .

- Heteroaromatic substituents (e.g., pyrrole, pyrazole) improve target selectivity in antiviral and anticancer contexts .

- The Criminalum moiety (2-chloro-3-(4-nitrophenyl)propenylidene) in related compounds enhances cytotoxicity against solid tumors (e.g., IC50: 1–5 µM for gastric and breast cancers) .

Position 3 Modifications :

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for preparing 4-thiazolidinone derivatives with pyrrole substituents? A: The synthesis typically involves a condensation reaction between a substituted aldehyde (e.g., 1H-pyrrole-2-carboxaldehyde) and thiosemicarbazide under acidic conditions. The reaction proceeds via Schiff base formation followed by cyclization to form the thiazolidinone ring. For example, in related compounds, 4-hydroxy-3-iodobenzaldehyde was condensed with thiosemicarbazide in ethanol or methanol under reflux to yield the thiazolidinone core . Solvent choice (e.g., acetic acid) and catalysts (e.g., ammonium acetate) are critical for intermediate stabilization .

Advanced Synthesis

Q: How can reaction conditions be optimized to improve the yield of 5-(1H-pyrrol-2-ylmethylene)-2-thioxo-4-thiazolidinone? A: Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic aldehydes.

- Catalyst use : Ammonium acetate accelerates Schiff base formation .

- Temperature control : Reflux at 80–100°C ensures complete cyclization .

For example, in a study on indolin-2-one derivatives, acetic acid and ammonium acetate were used to achieve >70% yield .

Basic Biological Screening

Q: What in vitro assays are used to evaluate the antitumor potential of 4-thiazolidinone derivatives? A: Standard assays include:

- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .

- Cell-cycle analysis : Flow cytometry to assess apoptosis induction.

- Enzyme inhibition : Testing against kinases or proteases linked to tumor progression. In a study, derivatives with benzylidene substituents showed IC₅₀ values <10 µM .

Advanced SAR Studies

Q: How does substitution at the pyrrole ring affect inhibitory activity against HIV-1 fusion? A: Substituents influence hydrophobic interactions with gp41’s hydrophobic pocket. For example:

- Furan vs. pyrrole rings : Furan-containing derivatives (e.g., 12b ) showed stronger ionic interactions with lysine 574 (K574) in gp41 compared to pyrrole analogs .

- Electron-withdrawing groups : Nitro or trifluoromethyl groups enhance binding affinity by stabilizing charge-transfer interactions .

Analytical Characterization

Q: Which spectroscopic techniques confirm the structure of 5-(1H-pyrrol-2-ylmethylene)-2-thioxo-4-thiazolidinone? A: Key methods include:

- IR spectroscopy : Identifies C=O (~1700 cm⁻¹) and C=S (~1250 cm⁻¹) stretches .

- ¹H/¹³C NMR : Confirms proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm) and carbon backbone .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ = 265.03) .

Contradiction Analysis

Q: How to address discrepancies in reported biological activities of thiazolidinone derivatives? A: Potential factors include:

- Assay variability : Differences in cell lines (e.g., primary vs. lab-adapted HIV-1 strains) .

- Purity issues : HPLC or TLC to rule out byproducts .

- Solubility effects : Use of DMSO vs. aqueous buffers may alter bioavailability .

Stability Studies

Q: What conditions are critical for maintaining the stability of 4-thiazolidinone derivatives during storage? A: Recommendations:

- Temperature : Store at -20°C (powder) or -80°C (in solvent) .

- Light protection : Amber vials to prevent photodegradation .

- Desiccants : Silica gel to avoid hydrolysis of the thioxo group .

Mechanistic Studies

Q: What computational methods elucidate interactions between thiazolidinone derivatives and biological targets? A:

- Molecular docking : Predicts binding modes (e.g., interactions with gp41’s hydrophobic cavity) .

- Molecular dynamics (MD) : Simulates stability of ligand-target complexes over time .

- QSAR modeling : Links structural features (e.g., logP, polar surface area) to bioactivity .

Photocatalytic Degradation

Q: How does pH influence the photocatalytic decolorization of thiazolidinone derivatives? A: Under basic conditions (pH 9–13), ZnO nanoparticles degrade the compound via hydroxyl radical (•OH) attack. The reaction follows pseudo-first-order kinetics (rate constants: 1.8 × 10⁻² – 4.4 × 10⁻² min⁻¹). Higher pH increases adsorption of the anionic dye onto ZnO’s surface, enhancing degradation efficiency .

Advanced Functionalization

Q: What strategies introduce polar groups to enhance water solubility without compromising bioactivity? A: Effective approaches include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。